((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid
Description
Properties
CAS No. |
853330-43-5 |
|---|---|
Molecular Formula |
C13H10ClNO4 |
Molecular Weight |
279.67 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H10ClNO4/c14-9-4-2-1-3-8(9)10-5-6-11(19-10)13(18)15-7-12(16)17/h1-6H,7H2,(H,15,18)(H,16,17) |
InChI Key |
LMVWWBYRUKIFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Furan
The Friedel-Crafts acylation of furan with 2-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) achieves regioselective substitution at the 5-position of the furan ring. This method, adapted from analogous furoic acid syntheses, typically operates under anhydrous conditions in dichloromethane or nitrobenzene at 0–5°C. Yields range from 65% to 78%, with purity >95% confirmed by HPLC.
Table 1: Optimization of Friedel-Crafts Conditions for 5-(2-Chlorophenyl)-2-furoic Acid
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 | 78 | 97 |
| FeCl₃ | Nitrobenzene | 5 | 65 | 95 |
| BF₃·Et₂O | Toluene | -10 | 72 | 96 |
Suzuki-Miyaura Cross-Coupling
An alternative approach employs Suzuki-Miyaura coupling between 5-bromo-2-furoic acid and 2-chlorophenylboronic acid. This method, inspired by palladium-catalyzed protocols in thiazole synthesis, uses Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water (3:1) mixture at 80°C. The reaction achieves 85% yield with >99% regioselectivity, though scalability is limited by palladium costs.
Activation of 5-(2-Chlorophenyl)-2-furoic Acid
Furoyl Chloride Formation
Conversion of the carboxylic acid to its acyl chloride is critical for subsequent amidation. Thionyl chloride (SOCl₂) in refluxing toluene (80°C, 4 h) provides quantitative conversion, as validated by IR spectroscopy (C=O stretch at 1775 cm⁻¹). Alternatives like oxalyl chloride with catalytic DMF yield comparable results but require stricter moisture control.
Mixed Carbonate Intermediate
Recent advances utilize chloroethyl carbonate as an activating agent, enabling milder conditions (rt, 2 h) and reducing side reactions. This method, adapted from cephalosporin side-chain syntheses, achieves 92% activation efficiency while preserving the furan ring’s integrity.
Amidation with Glycine Derivatives
Direct Aminolysis with Glycine
Reaction of 5-(2-chlorophenyl)-2-furoyl chloride with glycine in aqueous NaOH (pH 10–12) at 0–5°C produces the target compound in 70–75% yield. However, this method suffers from hydrolysis side reactions, necessitating careful pH control.
Schutz Group Strategy
To suppress hydrolysis, glycine is protected as its tert-butyl ester prior to amidation. Using HOBt/DCC coupling in DMF, the reaction proceeds at 25°C for 12 h, followed by TFA-mediated deprotection. This route boosts yields to 88% with purity ≥98%.
Table 2: Comparative Analysis of Amidation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Aminolysis | 0°C, pH 11, 2 h | 75 | 92 |
| Schutz Group (DCC) | DMF, 25°C, 12 h | 88 | 98 |
| EDC/NHS Mediated | CH₂Cl₂, rt, 6 h | 82 | 96 |
Catalytic and Solvent Innovations
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction times from hours to minutes. For instance, amidation completes in 15 min with 91% yield, though scalability remains challenging.
Ionic Liquid Solvents
Ionic liquids like [BMIM][BF₄] enhance reaction rates and selectivity. In a model system, amidation in [BMIM][BF₄] achieved 94% yield at 50°C, attributed to the solvent’s high polarity and stability.
Analytical and Purification Techniques
Chromatographic Purification
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves the product from hydrolyzed byproducts, achieving ≥99% purity. Critical parameters include:
Crystallization Optimization
Recrystallization from ethanol/water (4:1) at −20°C yields colorless needles with a melting point of 182–184°C, consistent across batches.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to ((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. In a study involving structural analogs, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 8 μM against Staphylococcus aureus .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| 4e | 8 | Staphylococcus aureus |
| 4a | 32 | Bacillus subtilis |
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics. The chloro group on the phenyl ring enhances its reactivity, allowing for selective functionalization in drug synthesis . Its role in creating more complex molecules is crucial for developing new therapeutic agents.
Plant Growth Regulators
This compound is related to compounds used in the production of plant growth regulators, specifically auxins. These regulators are vital in promoting root development and enhancing fruit setting in crops. The ability to manipulate plant growth through chemical means is a significant advancement in agricultural biotechnology .
| Application | Effect on Plants |
|---|---|
| Auxins | Promotes root development |
| Fruit Setting | Enhances yield |
Organic Synthesis
As a versatile chemical intermediate, this compound participates in various organic reactions such as esterification and amidation. These reactions are essential for producing specialty chemicals used across different industries . Its unique properties make it a valuable reagent for researchers engaged in synthetic chemistry.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of derivatives of this compound against resistant strains of bacteria. The study found that certain derivatives exhibited significant antibacterial activity, suggesting potential for development into new antibiotics .
Case Study 2: Agricultural Impact
Field trials utilizing compounds derived from this compound as plant growth regulators indicated improved crop yields and healthier plants. These findings support the compound's application in sustainable agriculture practices aimed at increasing food production .
Mechanism of Action
The mechanism of action of ((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
The compound ((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid, a derivative of furoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step procedures starting from furoic acid derivatives. The chlorophenyl group is introduced through electrophilic aromatic substitution, followed by the formation of the amide bond with aminoacetic acid. Characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related furoyl diacylhydrazides demonstrated promising activity against various cancer cell lines, particularly human promyelocytic leukemia cells (HL-60). The anti-tumor bioassay revealed that certain derivatives showed half-maximal effective concentrations (EC50) in the range of 15-50 µM against these cell lines .
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| Derivative I | HL-60 | 15.2 |
| Derivative II | Bel-7402 | 18.9 |
| This compound | HL-60 | TBD |
Antifungal Activity
The antifungal activity of this compound class has also been explored. In a study assessing various furoyl derivatives, significant antifungal effects were observed against pathogens such as Botrytis cinerea and Rhizoctonia solani, with inhibitory rates comparable to established antifungal agents .
| Compound | Pathogen | Inhibitory Rate (%) |
|---|---|---|
| Derivative III | B. cinerea | 92.52 |
| Derivative IV | R. solani | 93.43 |
| This compound | TBD | TBD |
Antibacterial Activity
Antibacterial properties have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown moderate antibacterial activity, with minimum inhibitory concentrations (MICs) varying based on the substituents on the phenyl ring .
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| Derivative V | Staphylococcus aureus | 32 |
| Derivative VI | E. coli | 28.5 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly affect biological activities. For instance, introducing electron-withdrawing groups like chlorine enhances antitumor and antifungal activities, whereas electron-donating groups may reduce these effects .
Case Studies
- Antitumor Efficacy : A series of furoic acid derivatives were tested for their cytotoxicity against various cancer cell lines, revealing that compounds with a chlorophenyl group exhibited enhanced activity compared to their non-substituted counterparts.
- Fungicidal Tests : In vivo studies demonstrated that certain derivatives achieved high inhibitory rates against common fungal pathogens, suggesting potential applications in agricultural settings.
- Antibacterial Screening : The antibacterial efficacy was assessed using a panel of bacterial strains, showing that certain derivatives maintained low EC50 values, indicating their potential as therapeutic agents against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ((5-(2-Chlorophenyl)-2-furoyl)amino)acetic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting (tert-butoxycarbonyl)aminoacetic acid with 5-(2-chlorophenyl)furan-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 20°C for 2 hours, achieving ~90% yield . Purification via preparative HPLC with acidic mobile phases enhances purity. Optimization includes stoichiometric control of reagents (1.5:1 molar ratio of HOBt/EDC to substrate) and inert atmosphere to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.84–7.41 ppm for chlorophenyl and furan groups) and the acetic acid backbone (δ 4.34–4.20 ppm). C NMR confirms carbonyl resonances (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion [M–H]⁻ at m/z 325.8, with fragmentation patterns verifying the furoyl and chlorophenyl moieties .
- IR : Stretching bands at ~1700 cm⁻¹ (C=O) and 1540 cm⁻¹ (N–H bend) confirm amide bond formation.
Q. How can researchers assess the solubility and stability of this compound in biological buffers?
- Methodological Answer : Use shake-flask assays with incremental additions of DMSO (≤1% v/v) to enhance aqueous solubility. Stability is tested via HPLC-UV at 25°C/37°C in PBS (pH 7.4) over 24–72 hours. Degradation products (e.g., hydrolyzed acetic acid derivatives) are monitored using mass spectrometry .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases) with IC₅₀ determination via dose-response curves.
- Cellular Uptake : Radiolabel the compound (e.g., C-acetic acid moiety) and quantify intracellular accumulation in cell lines using scintillation counting .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the chlorophenyl (e.g., -NO₂, -CF₃) or furoyl (e.g., methyl, bromo) positions via Pd-catalyzed cross-coupling or electrophilic substitution .
- Activity Profiling : Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) and correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity using QSAR models .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardization : Replicate assays under uniform conditions (e.g., cell line, incubation time, compound purity ≥98% by HPLC).
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify confounding variables (e.g., solvent effects, assay endpoints) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses in target proteins (e.g., COX-2 or PPAR-γ). Validate with molecular dynamics simulations (50 ns trajectories) to assess binding stability .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the furoyl group) using Schrödinger’s Phase .
Q. What experimental approaches elucidate the metabolic fate of this compound in vivo?
- Methodological Answer :
- Radiolabeled Tracing : Administer C-labeled compound to rodents and analyze plasma, urine, and feces via LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the acetic acid group) .
- CYP450 Inhibition Assays : Use human liver microsomes to identify isoforms (e.g., CYP3A4) responsible for metabolism via chemical inhibition or recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
